![molecular formula C10H15NO2 B13880435 {6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a propan-2-yloxy group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, 6-methylpyridine, and propan-2-ol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reactions are typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 60°C to 100°C.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol in high purity.
Industrial Production Methods
In an industrial setting, the production of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Temperatures: 60°C to 100°C
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-propan-2-yloxypyridine
- 6-methyl-2-propan-2-yloxypyridine
- 3-methyl-2-propan-2-yloxypyridine
Uniqueness
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(3)11-9(10)6-12/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
OIFKEEMAGXEXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
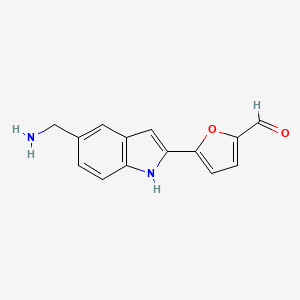
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)

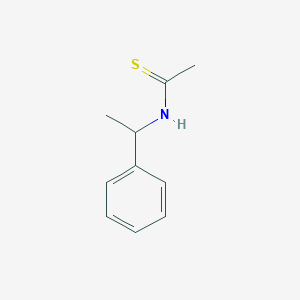
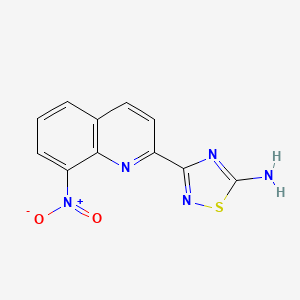
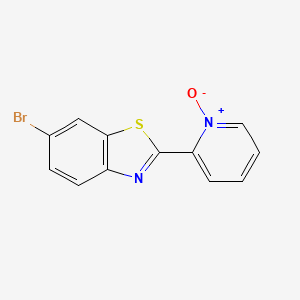
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
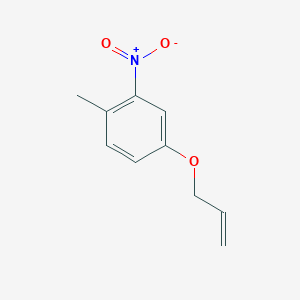
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
